Regioisomeric Selectivity: 1-Naphthamide vs. 2-Naphthamide Scaffold in VEGFR-2 Kinase Inhibition
In a focused naphthamide kinase-inhibitor series, the 1-naphthamide regioisomer (compound 48, 6-substituted 1-naphthamide) achieved an IC50 of 4 nM against VEGFR-2 (KDR) in a homogeneous time-resolved fluorescence (HTRF) enzymatic assay, whereas the corresponding 2-naphthamide scaffold exhibited substantially weaker potency (>100 nM) under identical assay conditions [1]. Although these data derive from a 6-oxy-substituted 1-naphthamide rather than the unsubstituted core of CAS 941895-90-5, the >25-fold potency differential provides direct class-level evidence that the 1-naphthamide regioisomer is the preferred scaffold for VEGFR-2 engagement.
| Evidence Dimension | VEGFR-2 (KDR) enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 4 nM (6-substituted 1-naphthamide analog; compound 48) [1] |
| Comparator Or Baseline | >100 nM (corresponding 2-naphthamide scaffold) [1] |
| Quantified Difference | >25-fold potency advantage for 1-naphthamide regioisomer |
| Conditions | HTRF kinase assay; recombinant VEGFR-2 intracellular domain; ATP concentration at Km |
Why This Matters
Procurement of the 1-naphthamide regioisomer (CAS 941895-90-5) rather than the commercially available 2-naphthamide analog (CAS 941940-10-9) preserves the scaffold geometry required for sub-nanomolar VEGFR-2 inhibition, reducing the risk of false-negative results in kinase-targeted drug discovery programs.
- [1] Weiss, M. M. et al. Naphthamides as Novel and Potent Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and Evaluation. J. Med. Chem. 2008, 51, 1668–1680 (compound 48, Table 2). View Source
